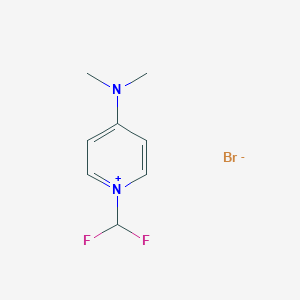
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide, the synthetic route involves the reaction of 1-(difluoromethyl)-4-(dimethylamino)pyridine with a brominating agent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide undergoes various chemical reactions, including:
科学的研究の応用
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide has several scientific research applications:
作用機序
The mechanism of action of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide involves its interaction with molecular targets through its electrophilic pyridinium core. This interaction can lead to the formation of radicals, which then participate in various chemical transformations . The compound’s ability to undergo single electron reduction and its high electrophilicity make it a versatile reagent in radical-mediated reactions .
類似化合物との比較
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide can be compared with other pyridinium salts such as:
Pyridinium, 1-methyl-4-(dimethylamino)-, bromide: Similar in structure but lacks the difluoromethyl group, which imparts unique reactivity to the former.
Pyridinium, 1-(trifluoromethyl)-4-(dimethylamino)-, bromide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The presence of the difluoromethyl group in this compound makes it unique, providing distinct reactivity patterns and applications .
生物活性
1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide, also known as 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide, is a quaternary ammonium salt with significant potential in biological and chemical research. This compound exhibits unique structural features, including a pyridinium ring and a difluoromethyl group, which contribute to its biological activity and reactivity.
- Molecular Formula : C8H10Br2F2N
- Molecular Weight : 331.98 g/mol
- CAS Number : 368873-75-0
The compound's structure allows for multiple interactions with biological macromolecules, making it a candidate for various therapeutic applications.
The biological activity of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide is primarily attributed to its ability to interact with proteins and nucleic acids. Preliminary studies suggest that it may influence bacterial membranes or metabolic enzymes, impacting cellular processes. The difluoromethyl group acts as a bioisostere, enhancing the compound's interaction with biological targets through hydrogen bonding and other non-covalent interactions .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent. The structural similarity to other pyridinium derivatives known for their antimicrobial effects supports this observation .
Enzyme Inhibition
Studies have focused on the compound's inhibitory effects on cholinesterases (AChE and BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that derivatives of pyridinium salts can inhibit these enzymes effectively, with IC50 values indicating potent activity .
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not reported |
This table summarizes the inhibitory activities of related compounds, suggesting that structural modifications can enhance biological efficacy.
Study on Cholinesterase Inhibition
In a study published in Frontiers in Chemistry, researchers synthesized several pyridinium derivatives and evaluated their cholinesterase inhibitory activities. Among these, compounds structurally related to 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium exhibited significant inhibition of both AChE and BuChE, indicating their potential for drug development targeting Alzheimer's disease .
Antimicrobial Testing
Another study explored the antimicrobial properties of various pyridinium salts, including the difluoromethyl derivative. The results indicated that certain concentrations effectively inhibited gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent in clinical settings .
特性
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJXYPUDIQICM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449329 |
Source


|
| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175880-30-5 |
Source


|
| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














